(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
Description
The compound "(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile" is a nitrile-containing α,β-unsaturated ketone derivative with a thiazole core. Its structure features a 4-methoxyphenyl substituent at the 4-position of the thiazole ring and a phenyl group conjugated to the acrylonitrile moiety. The (2E)-stereochemistry indicates a trans configuration across the double bond, which influences its electronic and steric properties.
Properties
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-22-17-9-7-15(8-10-17)18-13-23-19(21-18)16(12-20)11-14-5-3-2-4-6-14/h2-11,13H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGPUUAEFBTKGD-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile, commonly referred to as compound 1, is a thiazole-derived nitrile that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. The following sections delve into its synthesis, biological activity, and relevant case studies.
Synthesis of Compound 1
The synthesis of compound 1 typically involves the reaction of appropriate thiazole derivatives with substituted phenylpropene nitriles. The synthetic pathway often employs standard organic chemistry techniques including nucleophilic substitutions and condensation reactions. The structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound 1. A screening process conducted by the National Cancer Institute (NCI) evaluated its efficacy against a panel of approximately sixty cancer cell lines, including those representing leukemia, melanoma, and breast cancer. The results indicated that compound 1 exhibited low cytotoxicity at concentrations around 10 µM, with some sensitivity noted in leukemia cell lines (K-562 and SR) and colon cancer cells (HCT-15) .
| Cell Line | Sensitivity | IC50 (µM) |
|---|---|---|
| K-562 (Leukemia) | Moderate | 10 |
| HCT-15 (Colon Cancer) | Low | >10 |
| SK-MEL-5 (Melanoma) | Low | >10 |
The mechanism by which compound 1 exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar thiazole structures can modulate various signaling pathways associated with cell survival and proliferation .
Case Studies
- Study on Anticancer Activity : A study published in MDPI evaluated the anticancer activity of compound 1 alongside other thiazole derivatives. It was found that while compound 1 showed limited activity, its structural analogs demonstrated more pronounced effects against specific cancer types .
- In Vitro Studies : Another investigation focused on the in vitro effects of compound 1 on different cancer cell lines. The study reported that at higher concentrations (50 µM), there was a notable decrease in cell viability across several tested lines, suggesting a dose-dependent response .
- Comparative Analysis : A comparative analysis with other known anticancer agents revealed that while compound 1 is less potent than established chemotherapeutics, it may serve as a lead compound for further modifications to enhance its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile" can be compared to analogs with variations in the thiazole substituents, aromatic groups, or nitrile positioning. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thiazole-Based Acrylonitrile Derivatives
Key Observations:
Electronic Effects :
- The 4-methoxyphenyl group in the target compound provides electron-donating properties, enhancing solubility and π-stacking capabilities compared to electron-withdrawing substituents like 4-fluorophenyl () or 4-nitrophenyl () .
- The nitro group in and increases electrophilicity, making these compounds more reactive in nucleophilic substitutions or redox reactions .
Bioactivity Trends :
Q & A
Basic Research Questions
Q. How can the molecular structure of (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. The compound can be crystallized using vapor diffusion or slow evaporation. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL (implemented in the SHELX suite) allows precise modeling of bond lengths, angles, and stereochemistry, particularly the (2E)-configuration of the propenenitrile moiety . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can confirm spatial proximity of protons in the thiazole and phenyl groups.
Q. What spectroscopic techniques are critical for characterizing purity and functional groups in this compound?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm for thiazole and phenyl groups) and methoxy protons (δ ~3.8 ppm). C NMR confirms nitrile carbon (δ ~115–120 ppm).
- FT-IR : Peaks at ~2210–2240 cm (C≡N stretch) and 1250–1050 cm (C-O-C stretch of methoxy group).
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] or [M+Na]).
Cross-validation of these techniques mitigates misinterpretation of overlapping signals .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) using software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Multiwfn analyzes electron localization function (ELF), electrostatic potential (ESP), and Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitrile group as an electron-deficient center) . Solvent effects (e.g., polarizable continuum models) refine predictions for applications in catalysis or optoelectronics.
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer : Discrepancies (e.g., unexpected bond angles in X-ray vs. NMR-derived coupling constants) require:
- Dynamic crystallography : Assess temperature-dependent structural flexibility.
- Solid-state NMR : Compare crystal packing effects (e.g., π-stacking of phenyl groups) with solution-state NMR.
- Hirshfeld surface analysis (via CrystalExplorer ): Quantify intermolecular interactions (C-H···N, π-π) influencing solid-state conformation .
Q. How does the thiazole ring influence intermolecular interactions in crystal packing?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) classifies hydrogen-bonding patterns. The thiazole’s N and S atoms participate in C-H···N/S interactions, while the methoxyphenyl group engages in C-H···O contacts. Software like Mercury (CCDC) visualizes these networks, and PLATON validates symmetry operations and space group assignments .
Synthesis and Optimization
Q. What synthetic routes are reported for analogous (2E)-propenenitrile derivatives?
- Methodological Answer :
- Knoevenagel condensation : React aldehyde precursors (e.g., 4-(4-methoxyphenyl)thiazole-2-carbaldehyde) with phenylacetonitrile under basic conditions (piperidine/EtOH).
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min, 80% yield).
- Chiral resolution : Use HPLC with amylose-based columns to separate enantiomers (if applicable) .
Key Challenges & Future Directions
- Challenge : Low solubility in aqueous media limits biological testing.
- Solution : Introduce hydrophilic substituents (e.g., sulfonate) via post-synthetic modification.
- Challenge : Ambiguity in excited-state dynamics for optoelectronic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
